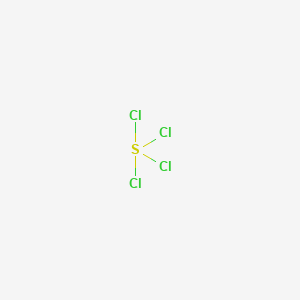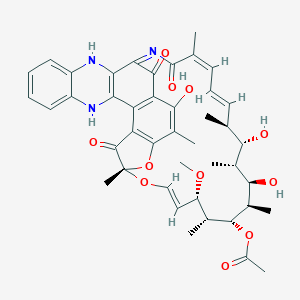
2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane
説明
Synthesis Analysis
The synthesis of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane has been studied. The compound’s reactive nature has been a subject of safety analysis due to incidents in manufacturing processes involving fire, explosion, and toxic release.Molecular Structure Analysis
The molecular formula of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane is C13H26O3Si . The InChI representation of the molecule is InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3 .Chemical Reactions Analysis
The epoxy ring in the 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane molecule provides a reactive site for further chemical reactions. The synthesis of epoxy-modified organic silicone resin with high-temperature resistance, incorporating this compound, has been studied.Physical And Chemical Properties Analysis
The molecular weight of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane is 258.43 g/mol . The boiling point is 114-117°C at 1 mmHg . The density is 0.976 g/mL at 25°C . The refractive index at 20°C is 1.4248 .科学的研究の応用
Stone Conservation Materials
2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane, as a component in epoxy-silica polymers, has been investigated for its use in stone conservation. The polymers derived from the reaction of this compound with primary amines form materials with significant properties such as controlled porosity, water absorption properties, and dynamic contact angle measurements. These features are crucial for evaluating the efficacy of the materials as stone conservation products (Cardiano et al., 2005).
Hazard and Reaction Analysis
The compound's reactive nature has been a subject of safety analysis due to incidents in manufacturing processes involving fire, explosion, and toxic release. Studies involving calorimetric technology and theoretical kinetic models have been conducted to evaluate the thermal hazards associated with this compound, especially when it reacts with substances like H2SO4, acetic acid, or NaOH (Tong et al., 2014).
Copolymerization with Carbon Dioxide
The compound has been used in the copolymerization with carbon dioxide, catalyzed by (salen)CrCl. This process results in a polycarbonate devoid of polyether linkages, with the added benefit of the trimethoxysilane functionality in the epoxide providing high solubility in liquid carbon dioxide. This solubility also aids in removing the highly colored metal catalyst from the polycarbonate product, improving its physical properties (Darensbourg et al., 2003).
Catalyst Development
The compound has been involved in the in situ synthesis of functional palladium nanocomposites over the graphene oxide surface. These nanocomposites have shown great potential as cost-effective catalysts for on-board generation of hydrogen, proving their worth in the field of green chemistry and renewable energy sources (Pandey et al., 2017).
High-Temperature Resistant Polymers
The synthesis of epoxy-modified organic silicone resin with high-temperature resistance, incorporating 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane, has been studied. The synthesized resin exhibited high-temperature resistance, with maximum weight loss occurring at temperatures higher than 400 °C. This property is particularly beneficial for applications requiring thermal stability (HE Yan-xuan, 2013).
作用機序
Target of Action
The primary target of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane is the surface of various materials . This compound is a specialty silane coupling agent that contains an epoxycyclohexyl functional group and dialkoxy functional groups . It is used to modify the surface of materials to improve their properties .
Mode of Action
The compound interacts with its targets through its epoxycyclohexyl functional group , which has high reactivity . This group can be cross-linked with other compounds containing active hydrogen . The special structure of this compound allows it to reduce the surface tension and improve the wettability of the material surface, thereby improving adhesion to other materials .
Biochemical Pathways
Pharmacokinetics
It’s worth noting that the compound has a predicted density of0.993±0.06 g/cm3 and a predicted boiling point of 256.0±13.0 °C .
Result of Action
The result of the compound’s action is the creation of a modified surface on the material it is applied to . This modification improves the material’s properties, such as adhesion, wettability, and surface tension .
Action Environment
The action of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane can be influenced by environmental factors. For instance, the compound reacts slowly with moisture/water . Therefore, it should be stored in a sealed container, away from fire sources and oxygen . It’s also important to ensure good ventilation when handling this compound to avoid inhaling its gases .
Safety and Hazards
特性
IUPAC Name |
diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKDLGXPOIMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC1CCC2C(C1)O2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347129 | |
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane | |
CAS RN |
14857-35-3 | |
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



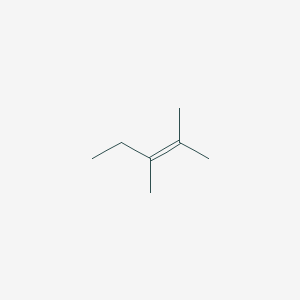
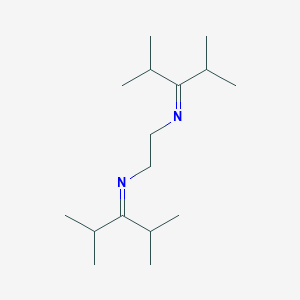

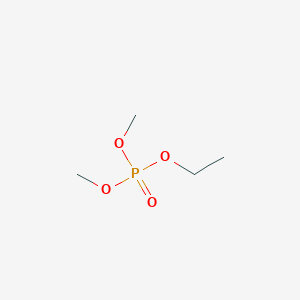
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
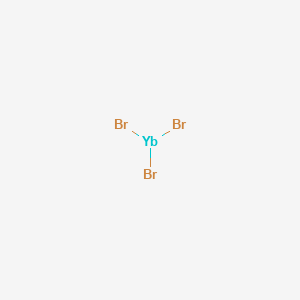

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
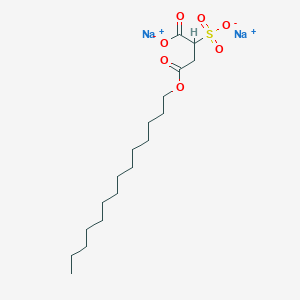
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
